molecular formula C10H11F2N B1639376 (2S)-2-(2,4-difluorophenyl)pyrrolidine

(2S)-2-(2,4-difluorophenyl)pyrrolidine

Cat. No.: B1639376
M. Wt: 183.2 g/mol
InChI Key: ALDQGGCTXDBBBO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,4-Difluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 2,4-difluorophenyl substituent at the 2-position of the pyrrolidine ring. The (S)-configuration at the chiral center and the electron-withdrawing fluorine atoms on the aromatic ring contribute to its unique physicochemical properties and biological activity. This compound has been investigated as a key intermediate or active moiety in kinase inhibitors, particularly in anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitors .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.2 g/mol

IUPAC Name

(2S)-2-(2,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

ALDQGGCTXDBBBO-JTQLQIEISA-N

SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)F

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound serves as a scaffold for designing new drugs targeting various diseases. The presence of fluorine atoms in the difluorophenyl group modulates the physicochemical properties of the molecule, enhancing its lipophilicity and biological activity. Pyrrolidine derivatives are often used in medicinal chemistry due to their ability to interact with biological targets effectively.

1.2 Anticancer Activity

Research indicates that (2S)-2-(2,4-difluorophenyl)pyrrolidine derivatives may exhibit anticancer properties. For instance, compounds with similar structures have been investigated for their efficacy against various cancer types, leveraging the unique interactions facilitated by the difluorophenyl moiety .

Synthetic Applications

2.1 Asymmetric Catalysis

The chiral nature of this compound makes it a potential ligand in asymmetric catalysis. Its ability to induce chirality in reactions can lead to the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

2.2 Synthesis of Complex Molecules

The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its pyrrolidine structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Case Studies and Research Findings

3.1 Antiparasitic Activity

A study highlighted the efficacy of pyrrolidine derivatives in treating Human African Trypanosomiasis (HAT). The compound exhibited promising results in rodent models, demonstrating its potential as a therapeutic agent against parasitic diseases .

3.2 Pharmacokinetics and Toxicity Studies

Pharmacokinetic profiles of related compounds have shown that structural modifications can significantly influence absorption and metabolism. For example, variations in the fluorine substitution pattern can affect the bioavailability and toxicity profiles of these compounds, guiding future drug design efforts .

Comparison with Similar Compounds

Fluorophenyl Substitution Patterns

The position and number of fluorine atoms on the phenyl ring significantly influence biological activity:

Compound Name Fluorine Substitution Key Biological Activity Source
(2S)-2-(2,4-Difluorophenyl)pyrrolidine 2,4-difluoro ALK inhibition (strongest)
(R)-2-(2,5-Difluorophenyl)pyrrolidine 2,5-difluoro TRK inhibition (anticancer)
(S)-2-(4-Fluorophenyl)pyrrolidine 4-fluoro Intermediate for kinase inhibitors
(S)-2-(3,4-Difluorophenyl)pyrrolidine 3,4-difluoro Undisclosed kinase modulation

Key Findings :

  • 2,4-Difluoro Substitution : Demonstrates the strongest ALK inhibitory activity among tested analogs, likely due to optimal steric and electronic interactions with the ALK binding pocket .
  • 2,5-Difluoro Substitution : Shifts activity toward TRK inhibition, highlighting target selectivity dependent on substitution patterns .
  • Monofluoro vs. Difluoro: The 4-fluoro analog (single substitution) exhibits reduced activity compared to di-substituted derivatives, emphasizing the importance of dual fluorine atoms for enhanced binding .

Stereochemical Influence

The configuration at the pyrrolidine chiral center critically affects target engagement:

Compound Name Configuration Activity Comparison Source
This compound S High ALK inhibition
(R)-2-(2,5-Difluorophenyl)pyrrolidine R TRK inhibition (e.g., LOXO-101)
2-(2,4-Difluorophenyl)pyrrolidine (racemic) Racemic Lower activity vs. enantiopure

Key Findings :

  • The (S)-configuration in the target compound is essential for ALK inhibition, while the (R)-enantiomer of the 2,5-difluoro analog is active against TRK .
  • Racemic mixtures generally show reduced potency, underscoring the necessity of enantioselective synthesis for therapeutic applications .

Salt Forms and Physicochemical Properties

Salt formation impacts solubility and bioavailability:

Compound Name Salt Form Physicochemical Impact Source
2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride Enhanced aqueous solubility
(S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride Improved stability in formulation

Key Findings :

  • Hydrochloride salts are commonly used to improve solubility, facilitating in vivo administration .

Preparation Methods

Pyrrolidone Functionalization and Grignard Addition

The foundational strategy for synthesizing aryl-substituted pyrrolidines involves the functionalization of pyrrolidone followed by Grignard addition. As detailed in CN110981779B, the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine begins with pyrrolidone (I) reacting with di-tert-butyl carbonate in polar or non-polar solvents (e.g., tetrahydrofuran or dimethylformamide) under basic conditions to form tert-butyl pyrrolidone formate (II). This intermediate undergoes nucleophilic addition with a Grignard reagent derived from 2,5-difluorobromobenzene, yielding 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate (III).

For the target compound (2S)-2-(2,4-difluorophenyl)pyrrolidine, substituting 2,5-difluorobromobenzene with 2,4-difluorobromobenzene in the Grignard step would enable the introduction of the desired aryl group. Critical parameters include:

  • Solvent selection : Tetrahydrofuran or methyl tert-butyl ether.
  • Temperature : -30°C to 50°C during Grignard addition.
  • Molar ratios : 1–1.5:1 Grignard reagent to pyrrolidone formate.

Acid-Catalyzed Deprotection and Cyclization

Following aryl addition, acid-catalyzed dehydration and deprotection (e.g., using hydrochloric acid or trifluoroacetic acid) remove the tert-butyl carbamate group, forming 5-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrrole (IV). This step requires careful control of pH and temperature (0–100°C) to avoid side reactions.

Asymmetric Reduction for Enantioselective Synthesis

Chiral Acid-Catalyzed Borane Reductions

The final stereochemical determination in pyrrolidine synthesis often relies on asymmetric reduction. In CN110981779B, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole undergoes reduction using a chiral acid (e.g., D-mandelic acid, D-tartaric acid) and ammonia borane in organic solvents such as toluene or dichloromethane. This method achieves high enantioselectivity (ee >95%) for the R-configuration.

For the S-enantiomer, substituting the chiral acid with L-mandelic acid or L-tartaric acid could invert the stereochemical outcome. Key parameters include:

  • Catalyst loading : 0.05–0.3 molar equivalents of chiral acid relative to substrate.
  • Reaction time : 8–48 hours at 20–80°C.
  • Solvent effects : Polar aprotic solvents enhance enantioselectivity by stabilizing transition states.

Borane-Complexed Chiral Auxiliaries

1,3-Dipolar Cycloaddition Approaches

Cycloaddition with Aryl Aldehydes

The title compound in PMC3414296, synthesized via 1,3-dipolar cycloaddition of dimethyl fumarate, diethyl 2-aminomalonate, and 4-cyanobenzaldehyde, illustrates a versatile route to polysubstituted pyrrolidines. Adapting this method for this compound would require substituting 4-cyanobenzaldehyde with 2,4-difluorobenzaldehyde.

Reaction conditions include:

  • Solvent : Ethanol or acetonitrile.
  • Temperature : Reflux conditions (70–80°C).
  • Catalyst : Lewis acids such as zinc chloride may accelerate cycloaddition.

Post-Cycloaddition Functionalization

Following cycloaddition, subsequent steps such as hydrolysis of ester groups or reductive amination could yield the target pyrrolidine. For instance, the methyl and ethyl ester groups in the PMC3414296 compound were hydrolyzed under acidic conditions, suggesting analogous steps for introducing difluorophenyl groups.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Forming diastereomeric salts with chiral resolving agents (e.g., tartaric acid derivatives) enables separation via crystallization. For example, the R- and S-enantiomers of 2-(2,5-difluorophenyl)pyrrolidine could be resolved using L- or D-tartaric acid, respectively.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee (%) Scalability
Grignard Addition Aryl Grignard + chiral reduction 60–75 >95 High
Cycloaddition 1,3-Dipolar cycloaddition + reduction 50–65 80–90 Moderate
Resolution Racemic synthesis + chiral chromatography 30–40 99+ Low

Notes :

  • Grignard-based routes offer superior scalability and enantioselectivity but require stringent temperature control.
  • Cycloaddition methods provide structural diversity but may necessitate additional steps for stereochemical refinement.

Q & A

Q. Basic Research Focus :

  • <sup>19</sup>F NMR : Detects fluorine environments (e.g., 2,4-difluorophenyl groups show distinct coupling patterns).
  • Chiral GC/MS : Confirms enantiomeric purity and detects trace impurities.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, as demonstrated for related fluoropyridines .
    Data Interpretation :
  • Compare experimental <sup>19</sup>F shifts with DFT-predicted values to validate assignments .

How do steric and electronic effects of the 2,4-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus :
The electron-withdrawing fluorine substituents enhance electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic substitutions. Steric hindrance from the ortho-fluorine restricts rotational freedom, impacting regioselectivity in Suzuki-Miyaura couplings.
Experimental Design :

  • Conduct kinetic studies under varying Pd catalyst loads.
  • Compare reaction rates with non-fluorinated analogs to isolate electronic effects .

What strategies resolve contradictions in reported synthetic yields for fluorinated pyrrolidines?

Advanced Research Focus :
Discrepancies often arise from solvent polarity, catalyst deactivation, or trace moisture. A systematic approach includes:

Reproducibility Trials : Replicate reactions under inert (N2/Ar) vs. ambient conditions.

DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst ratios.

Impurity Profiling : Use LC-MS to identify side products (e.g., defluorinated byproducts) .

How does the compound’s stereochemistry affect its biological activity in medicinal chemistry applications?

Basic Research Focus :
The (2S)-configuration is critical for binding to chiral biological targets (e.g., enzymes or receptors). For example, fluorinated pyrrolidines are intermediates in antifungal agents like voriconazole, where stereochemistry dictates target affinity .
Validation Methods :

  • Enantiomer-specific bioassays (e.g., MIC tests against Candida spp.).
  • Docking simulations using crystal structures of target proteins .

What safety protocols are essential when handling fluorinated pyrrolidines in laboratory settings?

Q. Basic Research Focus :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Fluorinated compounds require neutralization before disposal (e.g., hydrolysis with NaOH).
  • Emergency Measures : Use CO2 or dry chemical extinguishers for fires; avoid water jets to prevent toxic vapor dispersion .

How can computational models predict the compound’s solubility and stability in formulation studies?

Q. Advanced Research Focus :

  • COSMO-RS Simulations : Predict solubility in polar/non-polar solvents.
  • Accelerated Stability Testing : Expose the compound to heat/light and track degradation via HPLC.
  • pKa Calculations : Estimate protonation states using DFT-derived partial charges .

What role does the pyrrolidine ring’s conformation play in catalytic applications?

Advanced Research Focus :
The puckered pyrrolidine ring stabilizes transition states in asymmetric catalysis. For instance, (2S)-configured derivatives act as ligands in metal-catalyzed C–H activation, where fluorine substituents modulate electron density at the metal center .
Experimental Validation :

  • Compare catalytic efficiency of fluorinated vs. non-fluorinated ligands in model reactions.

How are conflicting crystallographic and spectroscopic data reconciled for fluorinated heterocycles?

Q. Advanced Research Focus :

  • Multi-Technique Correlation : Overlay XRD bond lengths/angles with DFT-optimized geometries.
  • Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering) that may skew static XRD data.
  • Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) vs. NMR signal-to-noise ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.